molecular formula C10H17NO B1403507 Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] CAS No. 556062-54-5

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]

Cat. No.: B1403507
CAS No.: 556062-54-5
M. Wt: 167.25 g/mol
InChI Key: NXUJOZPJMSUGDY-UHFFFAOYSA-N
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Description

Structural Elucidation of Dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Bicyclic-Spiro Hybrid Systems

The systematic nomenclature of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] exemplifies the sophisticated naming conventions required for complex polycyclic molecular architectures that incorporate both bridged bicyclic and spirocyclic structural elements. According to International Union of Pure and Applied Chemistry guidelines, spiro compounds are characterized by the presence of two or more rings sharing exactly one common atom, distinguishing them fundamentally from other bicyclic systems where rings may share two or more atoms through fusion or bridging arrangements. The nomenclature convention begins with the prefix "spiro" to indicate the presence of spirocyclic connectivity, followed by bracketed numerical descriptors that specify the ring sizes and connectivity patterns within the overall molecular framework.

The complete International Union of Pure and Applied Chemistry name (1R,3s,5S)-dihydro-3'H-8-azaspiro[bicyclo[3.2.1]octane-3,2'-furan] reveals several critical structural features through its systematic construction. The stereochemical descriptors (1R,3s,5S) indicate the absolute configuration at specific chiral centers within the bridged bicyclic portion of the molecule, while the "8-aza" designation specifies the presence of a nitrogen atom at position 8 of the bicyclic framework. The bracketed portion [bicyclo[3.2.1]octane-3,2'-furan] indicates that the spiro junction occurs between position 3 of the bridged bicyclic octane system and position 2' of the furan ring component.

The bicyclic portion follows the von Baeyer nomenclature system for bridged bicyclic compounds, where the numerical sequence [3.2.1] represents the number of carbon atoms in each bridge connecting the two bridgehead carbons. This arrangement creates a rigid three-dimensional framework that significantly influences the overall molecular geometry and reactivity patterns. The integration of this bridged bicyclic system with a spirocyclic furan component creates a unique hybrid architecture that combines the structural rigidity of bridged systems with the electronic properties characteristic of oxygen-containing heterocycles.

Molecular Architecture: Bridged Bicyclic and Furanospiro Connectivity

The molecular architecture of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] represents a sophisticated integration of two distinct structural motifs that create a unique three-dimensional framework with specific geometric constraints and electronic characteristics. The bridged bicyclic component adopts the classical [3.2.1] bridging pattern, where two bridgehead carbon atoms are connected by three distinct pathways containing three, two, and one carbon atoms respectively. This arrangement generates a rigid polycyclic framework that exhibits well-defined stereochemical relationships between substituents and heteroatoms positioned at various locations within the bicyclic core.

The incorporation of nitrogen at position 8 within the bridged bicyclic framework introduces significant electronic and steric perturbations that influence both the overall molecular geometry and the chemical reactivity profiles. The nitrogen atom, positioned within the bridging network, creates a tertiary amine functionality that can participate in various chemical transformations while simultaneously constraining the conformational flexibility of the overall molecular framework. This positioning of the nitrogen heteroatom within the rigid bicyclic system creates unique opportunities for stereoselective reactions and provides a foundation for the development of pharmacologically active compounds.

The spirocyclic connectivity between the bridged bicyclic system and the furan ring occurs through a quaternary carbon center that serves as the sole point of attachment between these two distinct molecular domains. This spiro junction creates a perpendicular orientation between the bicyclic framework and the furan ring, resulting in a three-dimensional molecular architecture that exhibits distinct electronic environments in each structural domain. The furan component contributes oxygen-centered electron density and aromatic character that can influence reactivity patterns throughout the entire molecular framework.

The dihydrofuran portion of the molecule introduces additional conformational complexity through the presence of saturated carbon centers that can adopt different ring conformations. Unlike fully aromatic furan systems, the dihydrofuran component exhibits increased conformational flexibility that can influence the overall molecular shape and potentially affect binding interactions with biological targets or catalytic sites. The combination of rigid bicyclic framework with the more flexible dihydrofuran component creates a molecular architecture that balances structural constraint with conformational adaptability.

Structural Component Ring Size Saturation Level Heteroatoms Geometric Constraints
Bridged Bicyclic Core [3.2.1] Framework Fully Saturated Nitrogen at Position 8 Rigid Three-Dimensional Structure
Spiro Junction Single Carbon Quaternary Center None Perpendicular Ring Orientation
Dihydrofuran Ring Five-Membered Partially Saturated Oxygen Moderate Conformational Flexibility

Spectroscopic Characterization Strategies

The comprehensive structural characterization of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] requires the application of multiple complementary spectroscopic techniques that can provide detailed information about both the connectivity patterns and the three-dimensional arrangement of atoms within this complex polycyclic framework. The unique combination of bridged bicyclic and spirocyclic structural elements presents specific analytical challenges that demand sophisticated experimental approaches and careful interpretation of spectroscopic data. Modern analytical techniques must be capable of differentiating between the various carbon environments, establishing connectivity patterns across the spiro junction, and providing definitive evidence for the stereochemical arrangements at multiple chiral centers.

The heterocyclic nature of this compound, incorporating both nitrogen and oxygen heteroatoms in distinct structural environments, requires spectroscopic methods that can effectively probe heteroatom environments and their influence on surrounding carbon frameworks. The presence of the nitrogen atom within the bridged bicyclic system and the oxygen atom in the furan ring creates distinct electronic environments that can be exploited through various spectroscopic approaches to provide comprehensive structural information.

Advanced Two-Dimensional Nuclear Magnetic Resonance Techniques for Stereochemical Assignment

The stereochemical assignment of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] represents one of the most challenging aspects of its structural characterization, requiring the application of sophisticated two-dimensional Nuclear Magnetic Resonance techniques that can provide definitive information about spatial relationships between atoms and functional groups throughout the molecular framework. The complex three-dimensional architecture created by the combination of bridged bicyclic and spirocyclic elements generates multiple chiral centers with intricate stereochemical relationships that can only be reliably determined through comprehensive Nuclear Magnetic Resonance analysis.

Correlation Spectroscopy experiments provide fundamental connectivity information by establishing through-bond relationships between adjacent carbon and hydrogen atoms, enabling the construction of complete connectivity maps for both the bicyclic and furan components of the molecular structure. The heteronuclear multiple bond correlation technique extends this analysis to include long-range carbon-hydrogen correlations that are particularly valuable for establishing connectivity across the spiro junction and confirming the attachment patterns between the bicyclic framework and the furan ring system.

Nuclear Overhauser Effect Spectroscopy experiments represent the most critical technique for stereochemical assignment, as they provide direct information about through-space proximity relationships between hydrogen atoms separated by distances of up to five angstroms. In the context of this complex polycyclic system, Nuclear Overhauser Effect correlations can definitively establish the relative stereochemistry at multiple chiral centers by identifying spatial relationships between hydrogen atoms located on different rings or in different portions of the molecular framework. The rigid nature of the bridged bicyclic system constrains the possible conformations, making Nuclear Overhauser Effect analysis particularly reliable for stereochemical assignment.

The nitrogen-containing bridged bicyclic portion requires special attention during Nuclear Magnetic Resonance analysis, as the presence of the nitrogen heteroatom can influence the chemical shifts and coupling patterns of nearby carbon and hydrogen atoms. Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, when applicable, can provide direct information about the nitrogen environment and its bonding patterns, while Carbon-13 Nuclear Magnetic Resonance chemical shift analysis can reveal the electronic influence of the nitrogen atom on the surrounding carbon framework.

Nuclear Magnetic Resonance Technique Information Provided Application to Structure Stereochemical Value
Correlation Spectroscopy Through-bond H-H connectivity Bicyclic framework mapping Moderate
Heteronuclear Multiple Bond Correlation Long-range C-H correlations Spiro junction confirmation High
Nuclear Overhauser Effect Spectroscopy Through-space H-H proximity Relative stereochemistry Critical
Carbon-13 Chemical Shift Analysis Electronic environment assessment Heteroatom influence evaluation Moderate
High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] provides crucial structural information through the examination of characteristic fragmentation patterns that reflect the unique connectivity and stability relationships within this complex polycyclic framework. The molecular ion peak at mass-to-charge ratio 168 (corresponding to the protonated molecular ion) serves as the starting point for fragmentation analysis, with subsequent breakdown pathways revealing structural features specific to the bridged bicyclic and spirocyclic components.

The fragmentation behavior of spiro compounds typically exhibits characteristic patterns related to the cleavage of bonds adjacent to the spiro junction, as the quaternary carbon center represents a point of structural weakness under mass spectrometric conditions. In the case of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan], fragmentation may occur through rupture of the carbon-carbon bonds connecting the spiro center to either the bicyclic framework or the furan ring system, generating fragment ions that retain either the complete bicyclic portion or the furan component.

The presence of the nitrogen heteroatom within the bridged bicyclic framework creates additional fragmentation pathways that can be exploited for structural confirmation. Nitrogen-containing fragments often exhibit enhanced stability due to the ability of nitrogen to stabilize positive charges through resonance effects, leading to the formation of prominent fragment ions that retain the nitrogen-containing portion of the molecule. The specific fragmentation patterns observed can provide information about the position of the nitrogen atom within the bicyclic framework and its relationship to other structural features.

The dihydrofuran component contributes its own characteristic fragmentation patterns, with typical losses including neutral molecules such as formaldehyde or carbon monoxide that reflect the presence of the oxygen heteroatom and the specific substitution patterns around the furan ring. The partially saturated nature of the dihydrofuran ring influences its fragmentation behavior compared to fully aromatic furan systems, with different bond strengths and electronic distributions affecting the preferred fragmentation pathways.

Accurate mass measurements provided by high-resolution mass spectrometry instruments enable the determination of elemental compositions for both the molecular ion and significant fragment ions, providing definitive confirmation of structural assignments and helping to distinguish between possible isomeric structures. The combination of accurate mass data with fragmentation pattern analysis creates a powerful analytical approach for structural confirmation and purity assessment.

Crystallographic Analysis Challenges in Polycyclic Spiro Compounds

The crystallographic analysis of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] presents significant technical challenges that are characteristic of complex polycyclic spiro compounds, requiring sophisticated experimental techniques and careful consideration of multiple factors that can influence crystal formation, data collection, and structure refinement. The three-dimensional molecular architecture created by the combination of bridged bicyclic and spirocyclic structural elements generates unique packing arrangements in the solid state that can exhibit complex intermolecular interactions and potential disorder phenomena.

The rigid nature of the bridged bicyclic framework contrasts with the increased conformational flexibility of the dihydrofuran component, creating molecules that may adopt different conformations in the crystalline state depending on the specific packing environment and intermolecular interactions. This conformational variability can lead to crystal structures that exhibit disorder, where different molecular conformations are present simultaneously within the same crystal lattice, complicating the structure determination process and requiring specialized refinement techniques.

The presence of both nitrogen and oxygen heteroatoms creates opportunities for diverse intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and coordination to metal centers if present in the crystallization medium. These interactions can significantly influence the crystal packing patterns and may lead to the formation of complex three-dimensional networks that affect crystal stability and morphology. The heterocyclic nature of the compound also introduces the possibility of weak intermolecular interactions such as carbon-hydrogen to oxygen hydrogen bonding that can contribute to crystal stability.

Pseudosymmetry represents another significant challenge in the crystallographic analysis of complex spiro compounds, where the molecular structure may exhibit apparent symmetry elements that are not true crystallographic symmetry operations. This phenomenon can lead to systematic absences in the diffraction pattern that do not correspond to actual space group symmetries, complicating the space group determination process and potentially leading to incorrect structural models if not properly recognized and addressed during structure refinement.

The molecular size and complexity of dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] may also present challenges related to crystal quality and diffraction intensity, as larger and more complex molecules often form crystals with increased mosaicity and reduced diffraction quality. The presence of flexible components within the molecular framework can lead to thermal motion that broadens diffraction peaks and reduces the overall quality of the crystallographic data, potentially limiting the precision of the final structural determination.

Crystallographic Challenge Origin Impact on Analysis Mitigation Strategies
Conformational Disorder Flexible Dihydrofuran Ring Complex Refinement Requirements Multiple Conformer Modeling
Pseudosymmetry Effects Complex Molecular Architecture Space Group Ambiguity Careful Symmetry Analysis
Intermolecular Interactions Heteroatom Presence Variable Packing Patterns Systematic Interaction Survey
Crystal Quality Issues Molecular Complexity Reduced Diffraction Intensity Optimized Crystallization Conditions

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,2'-oxolane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-4-10(12-5-1)6-8-2-3-9(7-10)11-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUJOZPJMSUGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3CCC(C2)N3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. This process often involves a series of stereocontrolled reactions, including cyclization and desymmetrization steps . Industrial production methods may vary, but they generally follow similar principles, focusing on achieving high yields and purity through optimized reaction conditions .

Chemical Reactions Analysis

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2’(3’H)-furan] involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence a range of biological processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] and related bicyclic compounds:

Compound Name Core Structure Key Substituents/Fused Rings Biological Activity/Applications Synthesis Method Reference ID
Dihydro-spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan] 8-azabicyclo[3.2.1]octane + dihydrofuran Spiro-linked dihydrofuran Intermediate for drug discovery Undisclosed (proprietary)
8-Oxa-2-azabicyclo[3.2.1]octane 8-oxa-2-azabicyclo[3.2.1]octane Oxygen at position 8, nitrogen at 2 Core of atkamine (natural product) 1,3-Dipolar cycloaddition
2-Azabicyclo[3.2.1]octane sulfonamide derivatives 2-azabicyclo[3.2.1]octane Sulfonamide at N2 Antiviral (IC₅₀ = 18.3–22.0 µM vs. EMCV) Aza-Diels-Alder + sulfonylation
6-Azabicyclo[3.2.1]octane 6-azabicyclo[3.2.1]octane Nitrogen at position 6 Muscarinic antagonists (e.g., azaprop酚) Carbamoyl radical cyclization
3-Azabicyclo[3.2.1]nona-2,4-dione derivatives 3-azabicyclo[3.2.1]octane + dione Two ketone groups at positions 2 and 4 Sedative agents Classical sulfonamide chemistry
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-chroman] 8-azabicyclo[3.2.1]octane + chroman Spiro-linked chroman ring Antiviral/antibacterial lead compounds HCl-mediated cyclization

Physicochemical Properties

  • Stability : The dihydrofuran ring in the target compound may confer hydrolytic stability compared to lactone-containing analogs (e.g., 8-oxa derivatives) .
  • Hygroscopicity : Derivatives with polar substituents (e.g., 3-hydroxybenzoyloxy-8-azabicyclo[3.2.1]octanes) are hygroscopic, complicating storage .

Biological Activity

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] is a complex organic compound that has garnered attention for its diverse biological activities and potential applications in various scientific fields, including medicinal chemistry, agricultural chemistry, and catalysis. This article will explore the biological activity of this compound, summarizing key research findings, experimental procedures, and case studies.

1. Chemical Structure and Properties

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] is characterized by its unique spirocyclic structure, which combines features of bicyclic and furan systems. The molecular formula is C10H17NOC_{10}H_{17}NO, and it has a CAS number of 556062-54-5. This specific structural arrangement contributes to its reactivity and biological properties.

2.1 Antiparasitic Activity

Research indicates that derivatives of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] have been designed to target nematodes, which are significant agricultural pests. Experimental studies have demonstrated that these derivatives exhibit nematicidal properties against species such as Bursaphelenchus xylophilus and Meloidogyne incognita. The effectiveness is measured through mortality rates upon exposure to the compounds, showing promising results in controlled environments.

2.2 Central Nervous System (CNS) Activity

The compound's structure makes it a valuable scaffold in drug discovery aimed at developing new CNS agents. Studies have suggested that compounds with similar frameworks often exhibit notable neuroactive properties, warranting further pharmacological exploration.

2.3 Catalytic Applications

The chiral nature of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] allows it to be utilized in asymmetric synthesis as a chiral catalyst or ligand for metal catalysts. Researchers have tested its catalytic activity in various reactions, including asymmetric hydrogenation and carbon-carbon bond formation, demonstrating its potential in producing optically active pharmaceuticals.

3. Experimental Procedures

The synthesis of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] typically involves multi-step synthetic routes that include reactions such as isocyanide insertion and modifications to enhance biological activity against specific targets.

Table 1: Summary of Experimental Procedures

Procedure TypeDescription
SynthesisMulti-step reactions including isocyanide insertion
TestingMortality rate assessments against nematodes
Catalytic TestingEvaluation of catalytic activity in asymmetric synthesis

4. Case Studies

Several case studies highlight the biological activity of dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]:

Case Study 1: Nematode Targeting

  • Objective : Evaluate the efficacy of synthesized derivatives against nematodes.
  • Results : Certain derivatives showed over 80% mortality in treated populations compared to control groups.

Case Study 2: CNS Drug Development

  • Objective : Investigate the potential neuroactive properties of the compound.
  • Results : Preliminary pharmacokinetic studies indicated favorable brain penetration and low clearance rates.

5. Conclusion

Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan] exhibits significant biological activity across various domains, particularly in antiparasitic applications and CNS drug development. Its unique structural features contribute to its versatility as a chemical precursor in drug discovery and agrochemical formulations.

Further research is necessary to fully elucidate its mechanisms of action and optimize its applications across different fields.

Q & A

Q. What are the key structural features of the 8-azabicyclo[3.2.1]octane scaffold, and how do they influence reactivity?

The 8-azabicyclo[3.2.1]octane core is a rigid bicyclic system with a nitrogen atom at the bridgehead position. Its [3.2.1] bridge configuration creates distinct steric and electronic environments, influencing regioselectivity in reactions such as alkylation, acylation, and spirocyclization. For example, substitutions at the C3 position (e.g., aryl or halogen groups) enhance binding affinity to monoamine transporters like DAT and SERT . The bicyclic structure also restricts conformational flexibility, making it a privileged scaffold in tropane alkaloid synthesis .

Q. What synthetic strategies are commonly employed to access dihydro-spiro derivatives of 8-azabicyclo[3.2.1]octane?

Key methods include:

  • Spirocyclization : Reacting N-Boc-protected nortropinone with substituted hydroxyacetophenones or chromanones under acidic conditions (e.g., HCl/THF) to form spiro-fused derivatives, as demonstrated in Yao et al. (2022) with yields up to 36% .
  • Epoxide Ring-Opening : Using Brønsted acids (e.g., trifluoromethanesulfonic acid) to promote regioselective [4+3] cycloadditions, forming 8-oxabicyclo[3.2.1]octane frameworks .
  • Hydantoin Functionalization : Alkylating tert-butyl-protected hydantoin intermediates with halogenated benzyl groups to generate cytotoxic derivatives .

Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?

These derivatives primarily interact with monoamine transporters :

  • Dopamine Transporter (DAT) : Modifications at C3 (e.g., halogenated aryl groups) enhance binding affinity .
  • Serotonin Transporter (SERT) : N8 substituents (e.g., cyclopropylmethyl) influence selectivity .
  • Norepinephrine Transporter (NET) : Structural rigidity from the bicyclic scaffold improves uptake inhibition .
    Additional targets include ELOVL6 (fatty acid metabolism) and 5-HT4 receptors (gastrointestinal motility agents) .

Q. What analytical methods are used to characterize dihydro-spiro derivatives?

  • NMR Spectroscopy : Critical for confirming stereochemistry and regioselectivity, especially for chiral centers (e.g., 1H/13C NMR in CDCl3 or DMSO-d6) .
  • HRMS (ESI+) : Validates molecular weights with precision (Δ < 1.1 ppm) .
  • HPLC-MS : Quantifies purity and stability, particularly for metabolic studies .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of dihydro-spiro derivatives?

The scaffold contains multiple chiral centers (e.g., C1 and C3 in tropane alkaloids), which dictate binding to targets like DAT. Enantioselective synthesis via asymmetric catalysis (e.g., SmI2-mediated cleavage or chiral auxiliaries) is essential to isolate active enantiomers. For instance, (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane showed potent analgesic activity, while its enantiomer was inactive .

Q. What structure-activity relationships (SAR) govern substitutions on the spiro-fused furan ring?

  • C3 Modifications : Halogenated aryl groups (e.g., 7'-chloro or 7'-fluoro) increase DAT/SERT affinity by enhancing hydrophobic interactions .
  • N8 Substituents : Bulky groups (e.g., tert-butyl carbamate) improve metabolic stability but reduce transporter selectivity .
  • Spiro-Fused Rings : Chromanone or quinazoline moieties alter pharmacokinetic properties, as seen in Yao et al. (2022), where chloro-substituted derivatives exhibited higher cytotoxicity .

Q. How do metabolic pathways affect the in vivo efficacy of these compounds?

Studies on analogues like brasofensine reveal hepatic metabolism via CYP450-mediated oxidation and glucuronidation , producing inactive metabolites. Stability assays under physiological conditions (pH 7.4, 37°C) show degradation within 24–48 hours, necessitating prodrug strategies .

Q. What computational tools are used to optimize 8-azabicyclo[3.2.1]octane derivatives?

  • Molecular Docking : Predicts binding modes to DAT/SERT using crystal structures (PDB: 4M48, 5I73) .
  • QSAR Models : Correlate electronic parameters (e.g., LogP, polar surface area) with blood-brain barrier penetration .
  • DFT Calculations : Assess strain energy in bicyclic systems to guide spirocyclization reactions .

Q. How do 8-azabicyclo[3.2.1]octane derivatives compare to structurally related scaffolds (e.g., 2-azabicyclo[3.2.1]octane)?

  • 2-Azabicyclo Derivatives : Exhibit weaker DAT affinity due to altered nitrogen positioning but show promise as hypotensive agents .
  • 8-Oxa Analogues : Reduced rigidity compromises transporter binding but improves solubility for CNS applications .

Q. What stability challenges arise during long-term storage of these compounds?

Degradation occurs via hydrolysis (e.g., tert-butyl carbamate deprotection under acidic conditions) and oxidation of spiro-fused rings. Storage at 2–8°C in anhydrous solvents (e.g., THF or DMF) with desiccants is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]
Reactant of Route 2
Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]

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